molecular formula C11H12N2O B1646955 N,N-dimethyl-1H-indole-6-carboxamide

N,N-dimethyl-1H-indole-6-carboxamide

Cat. No.: B1646955
M. Wt: 188.23 g/mol
InChI Key: NTQQURYDFNOATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1H-indole-6-carboxamide is a substituted indole derivative characterized by a carboxamide group at the 6-position of the indole ring, with two methyl groups attached to the nitrogen of the amide moiety.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N,N-dimethyl-1H-indole-6-carboxamide

InChI

InChI=1S/C11H12N2O/c1-13(2)11(14)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,1-2H3

InChI Key

NTQQURYDFNOATC-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC2=C(C=C1)C=CN2

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)C=CN2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

N,N-Dimethyl-1H-indole-6-carboxamide is primarily used as a building block in the synthesis of more complex pharmaceutical compounds. It has been investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways, influencing inflammation and cancer progression.

Biochemical Probes

The compound is also utilized as a biochemical probe to study interactions with various biological targets. Research has focused on its binding affinity and activity against specific enzymes, which helps elucidate its mechanism of action and therapeutic effects.

Anticancer Activity

Several studies have highlighted the anticancer efficacy of this compound derivatives:

  • Breast Cancer (MCF-7) : Compounds similar to this compound showed significant antiproliferative effects with GI50 values ranging from 0.95 µM to 1.50 µM. Mechanistic studies indicated that these compounds act as multi-targeted kinase inhibitors, suppressing cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) activities, leading to apoptosis through caspase activation.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties:

  • Mycobacterium tuberculosis : It has demonstrated a minimum inhibitory concentration (MIC) as low as 0.012 µM against drug-resistant strains, suggesting its potential as an antitubercular agent. Other studies indicate effectiveness against various bacterial strains without significant cytotoxicity to human cells.

Antiviral Activity

Research indicates that indole derivatives can inhibit viral replication:

  • Alphavirus Inhibition : A series of indole-2-carboxamides, including N,N-dimethyl derivatives, have shown protection against neurotropic alphaviruses in animal models, exhibiting up to a 40-fold increase in potency compared to earlier compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Indole Core and Amide Group

N-(4-(Dimethylamino)phenethyl)-3-ethyl-6-methoxy-1H-indole-2-carboxamide (21c)
  • Structure: Features a 3-ethyl-6-methoxyindole core and a phenethyl-linked dimethylamino group on the amide.
  • Synthesis: Prepared via coupling of 3-ethyl-6-fluoro-1H-indole-2-carboxylic acid with 4-(2-aminoethyl)-N,N-dimethylaniline, yielding 39.7% after purification .
  • Physicochemical Properties : Melting point (160–162°C), molecular weight (353.2 g/mol), and NMR data (e.g., δ 9.20 ppm for indole NH) suggest moderate polarity and crystallinity.
  • Key Differences : The 2-carboxamide position and phenethyl substituent may alter binding interactions compared to the 6-carboxamide in the target compound.
Ethyl 4-amino-1H-indole-6-carboxylate (6)
  • Structure: Contains an ethyl ester at the 6-position and an amino group at the 4-position.
  • Synthesis : Derived from DMF diethyl acetal-mediated cyclization and hydrogenation, achieving 78% yield .
  • Reactivity : The ester group is prone to hydrolysis, unlike the stable dimethylamide in the target compound. This lability could limit its utility in biological applications.
N-(N,N-Dimethylsulfamoyl)-1-(4-methoxybenzyl)-1H-indole-6-carboxamide (33)
  • Structure : Substituted with a 4-methoxybenzyl group at N1 and a dimethylsulfamoyl group at the 6-carboxamide.
  • Synthesis : Uses EDC HCl and methanesulfonamide for sulfamoylation, differing from standard amidation protocols .

Spectroscopic and Analytical Data

Compound $ ^1 \text{H NMR Highlights} $ MS (m/z) Elemental Analysis (C/H/N)
21c δ 9.20 (indole NH), 2.93 ppm (N(CH$3$)$2$) 353.2 C: 71.45%, H: 6.95%, N: 11.62%
6 δ 4.32 (ester CH$2$), 1.38 (CH$3$) 205.1 Not provided
33 Not provided Not provided Not provided

Key Observations :

  • The dimethylamino group in 21c and the target compound produces distinct NMR signals (~2.9 ppm for N(CH$3$)$2$).
  • Ester derivatives (e.g., compound 6) show characteristic ethyl group signals (δ 1.38 ppm), absent in carboxamides.

Preparation Methods

Synthetic Methodologies

Peptide Coupling Agents Approach

The most widely reported method involves coupling 1H-indole-6-carboxylic acid with dimethylamine using peptide coupling agents. In a representative procedure, 1H-indole-6-carboxylic acid (10.0 g, 62.1 mmol) reacts with dimethylamine hydrochloride (18.2 g, 186.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) under nitrogen protection. The addition of HATU (47.2 g, 124.1 mmol) and N,N-diisopropylethylamine (DIPEA, 40.1 g, 310.3 mmol) facilitates the formation of the amide bond at room temperature over 2 hours. Quenching the reaction in water precipitates the product, yielding 10.9 g (85.9%) of N,N-dimethyl-1H-indole-6-carboxamide after vacuum drying.

Alternative coupling agents such as EDC have been explored to address cost and byproduct challenges. For instance, ethyl-2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate synthesis achieved 76% yield using EDC and 4-dimethylaminopyridine (DMAP) in dichloromethane. While HATU offers superior efficiency, EDC reduces dicyclohexylurea (DCU) byproduct formation, simplifying purification.

Table 1. Comparison of Coupling Agents for this compound Synthesis
Coupling Agent Base Solvent Temperature Yield Reference
HATU DIPEA DMF 20°C 85.9%
EDC DMAP CH₂Cl₂ 0°C → rt 76%
DCC CH₂Cl₂ rt <50%

Comparative Analysis of Methods

HATU-mediated coupling achieves higher yields (85.9%) but requires stringent anhydrous conditions and inert atmosphere. EDC-based methods, though moderately efficient, are economically favorable for large-scale production. Acid chloride routes, while straightforward, involve hazardous reagents like SOCl₂ and necessitate careful handling. Solvent selection also impacts reactivity: DMF enhances solubility of polar intermediates, whereas dichloromethane minimizes side reactions.

Reaction Optimization

Solvent and Temperature Effects
  • DMF vs. Dichloromethane : DMF’s high polarity facilitates dissolution of 1H-indole-6-carboxylic acid, accelerating coupling kinetics. Conversely, dichloromethane reduces racemization risks in stereosensitive analogues.
  • Temperature Control : Room temperature reactions (20–25°C) prevent decomposition of heat-labile intermediates, whereas cryogenic conditions (0°C) suppress unwanted side reactions.
Stoichiometric Considerations

Excess dimethylamine hydrochloride (3 equivalents) ensures complete conversion of the carboxylic acid, while 2 equivalents of HATU or EDC balance cost and efficiency.

Analytical Characterization

Synthetic products are validated via nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • ¹H NMR : A singlet at δ 3.05 ppm (N,N-dimethyl protons) and aromatic indole protons between δ 7.20–8.10 ppm.
  • IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H indole).

Applications and Derivatives

This compound serves as a precursor for bioactive molecules. For example, hydroxylamine derivatives exhibit cytotoxicity against HCT-116 (IC₅₀ = 9.69 μM) and HeLa (IC₅₀ = 4.36 μM) cell lines. Structural modifications at the indole nitrogen or carboxamide group enable tuning of pharmacokinetic properties, as demonstrated in antitubercular and anthracis-targeting agents.

Q & A

What are effective synthetic routes for N,N-dimethyl-1H-indole-6-carboxamide in academic research?

Basic Question
A common approach involves functionalizing indole derivatives at the 6-position. For example, ethyl 4-amino-1H-indole-6-carboxylate can be synthesized via enamine formation using N,N-dimethylformamide diethyl acetal, followed by catalytic hydrogenation to reduce nitro or propargyl groups . Subsequent dimethylation of the amine group may employ alkylating agents (e.g., methyl iodide) in the presence of a base (K₂CO₃) under reflux conditions. Purification via flash column chromatography (EtOAc/hexane gradients) is critical to isolate intermediates .

Advanced Methodological Insight
To optimize yield, consider silver-catalyzed cycloisomerization for constructing fused indole systems, as demonstrated in the synthesis of aaptoline B . Microwave-assisted reactions or flow chemistry could further enhance reaction efficiency and selectivity, though solvent choice (e.g., DMSO for high-temperature stability) and catalyst loading (e.g., AgSbF₆ at 5 mol%) require empirical tuning .

How can column chromatography be optimized for purifying this compound intermediates?

Basic Question
Use silica gel with gradient elution (e.g., EtOAc:n-hexane from 1:4 to 1:1) to resolve polar byproducts. Monitor fractions via TLC (Rf ~0.2–0.5) and characterize pooled fractions using ¹H-NMR to confirm purity . For dark-colored gums, pre-adsorption of crude residue onto Celite improves separation .

Advanced Contradiction Analysis
If co-elution occurs, switch to reverse-phase chromatography (C18 column, MeOH/H₂O) or employ preparative HPLC. Contradictory retention behaviors may arise from residual DMF; thorough solvent evaporation or aqueous washes before chromatography mitigates this .

What spectroscopic methods confirm the structure of this compound?

Basic Question
¹H-NMR (500 MHz, CDCl₃/CD₃OD) identifies key signals: aromatic protons (δ 7.0–8.5 ppm), dimethylamino groups (δ 2.8–3.2 ppm, singlet), and carboxamide NH (δ ~10 ppm, broad if present) . HR-MS (Q-ToF) confirms molecular ion ([M+H]⁺) with <2 ppm error .

Advanced Data Interpretation
Unexpected splitting in ¹³C-NMR (e.g., δ 170 ppm for carbonyl) may indicate rotameric equilibria. Variable-temperature NMR or DFT calculations resolve such ambiguities . Compare with analogs like 6-methyl-1H-indole-3-carboxylic acid (δ 170.1 ppm for COOH ) to validate assignments.

How do substituents at the 3- and 6-positions influence the reactivity of this compound?

Advanced Research Question
Electron-withdrawing groups (e.g., nitro at 5-position) decrease nucleophilicity at the indole N-H, requiring harsher alkylation conditions . Conversely, methyl or methoxy groups enhance solubility but may sterically hinder cyclization . Computational modeling (e.g., DFT for frontier orbital analysis) predicts regioselectivity in electrophilic substitutions .

How can side reactions during N-propargylation of indole intermediates be minimized?

Advanced Methodological Insight
Competing dimerization or over-alkylation is common. Use excess propargyl bromide (1.5 eq.) in DMF at 65°C for 72 hours, with KI as a catalyst to enhance reactivity . Quench unreacted reagent with aqueous NaHCO₃ before extraction. LC-MS monitoring detects byproducts early .

How should researchers resolve contradictions in spectral data for this compound derivatives?

Advanced Contradiction Analysis
If HR-MS and NMR disagree (e.g., extra peaks in NMR), consider:

  • Tautomerism : Analyze in deuterated DMSO to stabilize NH protons .
  • Residual Solvents : Compare with literature (e.g., δ 1.38 ppm for EtOAc in ).
  • Stereochemical Effects : For chiral analogs, use chiral shift reagents or Mosher ester derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.